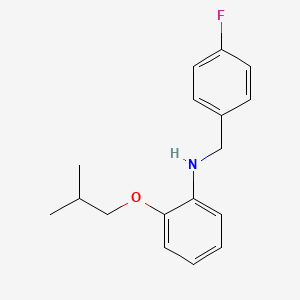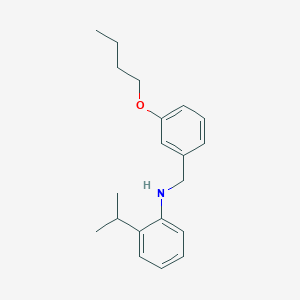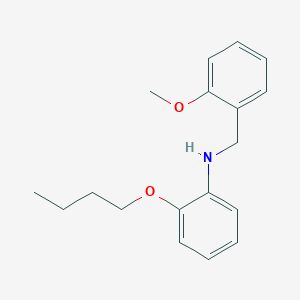
2-Butoxy-N-(2-methoxybenzyl)aniline
描述
2-Butoxy-N-(2-methoxybenzyl)aniline is an organic compound with the molecular formula C18H23NO2 and a molecular weight of 285.38 g/mol . This compound is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N-(2-methoxybenzyl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反应分析
Types of Reactions
2-Butoxy-N-(2-methoxybenzyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-Butoxy-N-(2-methoxybenzyl)aniline is primarily used in proteomics research . Its specific chemical properties make it valuable for studying protein interactions and functions. Additionally, it may have applications in other fields such as:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Potential use in studying biological pathways and mechanisms.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 2-Butoxy-N-(2-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with proteins and enzymes, affecting their function and activity. This interaction can be studied using various biochemical and biophysical techniques.
相似化合物的比较
Similar Compounds
2-tert-Butylaniline: A sterically hindered aniline used in chemo- and regioselective copper-catalyzed cross-coupling reactions.
Other Aniline Derivatives: Various aniline derivatives with different substituents on the aromatic ring.
Uniqueness
2-Butoxy-N-(2-methoxybenzyl)aniline is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its butoxy and methoxy groups provide steric and electronic effects that influence its behavior in chemical reactions and its applications in research.
属性
IUPAC Name |
2-butoxy-N-[(2-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-4-13-21-18-12-8-6-10-16(18)19-14-15-9-5-7-11-17(15)20-2/h5-12,19H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLGPDRIGOAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)
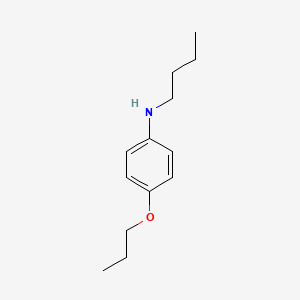
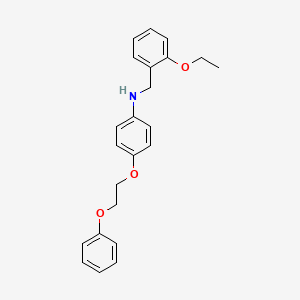
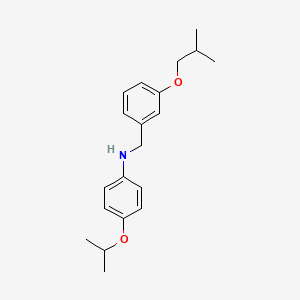
![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
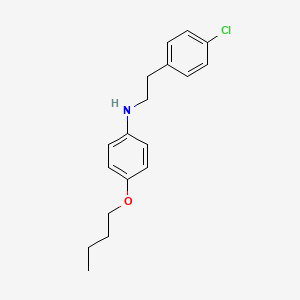
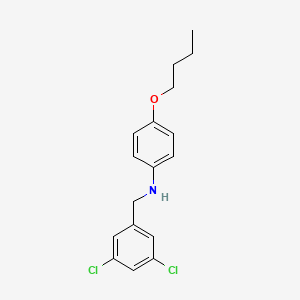
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
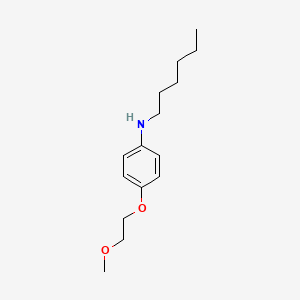
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)
